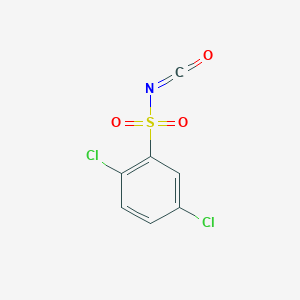
1-(2-Methylphenyl)-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-1H-pyrazol-4-ol is a heterocyclic compound that features a pyrazole ring substituted with a 2-methylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aromatic and heteroaromatic rings in its structure contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product.
For example, the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid can yield this compound. The reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the cyclization reaction. Additionally, solvent recycling and purification steps are integrated to ensure the sustainability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Oxidized pyrazole derivatives with ketone or aldehyde groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups (e.g., halogens, alkyl, or aryl groups).
Applications De Recherche Scientifique
1-(2-Methylphenyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)-1H-pyrazol-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic and heteroaromatic rings allow it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-pyrazol-4-ol: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(2-Chlorophenyl)-1H-pyrazol-4-ol: Contains a chlorine substituent instead of a methyl group, potentially altering its electronic properties and reactivity.
1-(2-Methylphenyl)-3-methyl-1H-pyrazol-4-ol: Has an additional methyl group on the pyrazole ring, which can influence its steric and electronic characteristics.
Uniqueness
1-(2-Methylphenyl)-1H-pyrazol-4-ol is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-(2-methylphenyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLMZUSYAUANJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride](/img/structure/B6306886.png)







